molecular formula C14H12N4O2S2 B6087261 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Numéro de catalogue: B6087261
Poids moléculaire: 332.4 g/mol
Clé InChI: SONPGCBJSSTKON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The target compound, N₁-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide, features a benzothiazole core linked via an acetamide bridge to a 6-methyl-4-oxo-pyrimidinyl sulfanyl moiety.

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8-6-11(19)17-13(15-8)21-7-12(20)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONPGCBJSSTKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Activité Biologique

N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the existing literature on its synthesis, biological evaluations, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H18N6O4S2
  • Molecular Weight : 506.56 g/mol
  • InChIKey : YWDLTTCTJIDZQV-UHFFFAOYSA-N

This compound features a benzothiazole moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

Synthesis

Recent advancements in synthetic methodologies have facilitated the development of various benzothiazole derivatives. The synthesis often involves:

  • Knoevenagel Condensation : This method has been used to create different derivatives by reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes.
  • Molecular Hybridization Techniques : These approaches combine different pharmacophores to enhance biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide exhibit potent antimicrobial properties. For instance:

  • Anti-tubercular Activity : A study highlighted that newly synthesized benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL. The compounds were tested against standard reference drugs for comparative analysis .
CompoundRMIC (μg/mL)Inhibition (%)
9aH25098
12aH10099

The exact mechanism through which N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide exerts its effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within the bacteria.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their anti-tubercular properties. The study utilized both in vitro and in vivo models to assess efficacy and toxicity levels. The results indicated that certain derivatives not only inhibited bacterial growth but also had favorable safety profiles in animal models.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acetamide derivatives from the evidence:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, IR)
Target Compound Benzothiazole + pyrimidinyl sulfanyl 6-methyl-4-oxo-1,4-dihydropyrimidine ~393.45* N/A N/A
8t Indolylmethyl-oxadiazole + sulfanyl 5-chloro-2-methylphenyl 428.5 Amorphous 1H-NMR: δ 7.04 (t, H-5’), 6.95 (t, H-6’)
8u Indolylmethyl-oxadiazole + sulfanyl 2-ethoxy-6-methylphenyl 422.0 Amorphous EIMS: m/z 189 [M]+
BZ-IV Benzothiazole + 4-methylpiperazinyl 4-methylpiperazine ~306.37* N/A FT-IR: NH stretch ~3300 cm⁻¹
Compound Benzothiazole + tetrazolyl sulfanyl Mesityl (2,4,6-trimethylphenyl) ~547.69* N/A N/A
Compound Benzimidazole + sulfinyl/sulfonyl 6-methoxy/5-methoxy isomers ~534.60* 159–161 (dec.) 1H-NMR: δ 2.13 (s), 2.25 (s)

*Calculated based on molecular formulas.

Key Observations:
  • Heterocyclic Diversity: The target’s pyrimidinyl sulfanyl group distinguishes it from analogs like 8t–8w (oxadiazole-indole) and BZ-IV (piperazinyl) .
  • Spectral Characterization : NMR and IR data for analogs (e.g., δ 7.04 in 8t , NH stretches in BZ-IV ) highlight methodologies applicable to the target’s analysis.
Key Observations:
  • Enzyme Inhibition : compounds (8t–8w) showed moderate inhibition of LOX, α-glucosidase, and BChE, suggesting the target’s pyrimidinyl sulfanyl group could similarly interact with enzyme active sites .
  • Anticancer Potential: BZ-IV’s piperazinyl group contrasts with the target’s pyrimidine, but both benzothiazole cores are associated with anticancer activity in literature .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.